molecular formula C8H8BrNO B3032199 Pyridine, 2-bromo-3-(2-propenyloxy)- CAS No. 123552-77-2

Pyridine, 2-bromo-3-(2-propenyloxy)-

Cat. No. B3032199
CAS RN: 123552-77-2
M. Wt: 214.06 g/mol
InChI Key: HHKXOIAWEZVDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pyridine, 2-bromo-3-(2-propenyloxy)-” is a chemical compound. It is related to pyridine, which is a basic heterocyclic organic compound . The compound is likely to be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 2-Bromo-3-pyridinecarboxaldehyde, a related compound, can be synthesized from 2-aminopyridine via diazotization followed by bromination .


Molecular Structure Analysis

The molecular structure of related compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular structures of these compounds have been optimized, and their Molecular Electrostatic Potential (MEP) has been computed .


Chemical Reactions Analysis

2-Bromopyridine, a related compound, is known to react with butyllithium to give 2-lithiopyridine, which is a versatile reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, pyridine is a highly flammable, weakly alkaline, water-miscible liquid .

Scientific Research Applications

Bromodomain Inhibition

2-bromo-3-prop-2-enoxypyridine: has been investigated as a potential bromodomain inhibitor . Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in gene regulation. By inhibiting bromodomains, this compound could modulate gene expression and potentially impact diseases related to epigenetic dysregulation .

Fire Extinguishing Agent

As a novel alternative to Halon-based fire extinguishing agents, 2-bromo-3,3,3-trifluoropropene (2-BTP) —a derivative of our compound—is finding application in confined spaces. Understanding its environmental impact requires studying its degradation kinetics and products in the atmospheric environment .

Heterocyclic Synthesis

The compound’s unique structure makes it valuable in heterocyclic synthesis. Researchers have explored its use in constructing pyrano[2,3-b]pyridine derivatives . These compounds exhibit diverse pharmacological and biological activities, including anti-inflammatory and estrogenic properties .

Computational Chemistry Studies

Theoretical investigations using density functional theory (DFT) and Hartree-Fock (HF) methods have optimized the molecular structures of 2-bromo-3-prop-2-enoxypyridine . Researchers have computed the molecular electrostatic potential (MEP) , simulated frontier orbitals (HOMO and LUMO) , and analyzed intermolecular interactions using atoms in molecules (AIM) approach. Additionally, thermodynamic functions have been correlated with spectroscopic data .

Safety and Hazards

Safety data sheets for related compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and structural proteins . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .

Mode of Action

It’s plausible that the compound interacts with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions . These interactions can alter the function of the target, leading to changes in cellular behavior .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, including those involved in signal transduction, metabolism, and gene expression . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

Based on the actions of similar compounds, it’s plausible that the compound could alter cellular behavior in a variety of ways, potentially leading to changes in cell growth, differentiation, and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-3-prop-2-enoxypyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or synergistic compounds .

properties

IUPAC Name

2-bromo-3-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXOIAWEZVDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629902
Record name 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-bromo-3-(2-propenyloxy)-

CAS RN

123552-77-2
Record name 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-bromo-3-(2-propenyloxy)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-bromo-3-(2-propenyloxy)-
Reactant of Route 3
Reactant of Route 3
Pyridine, 2-bromo-3-(2-propenyloxy)-
Reactant of Route 4
Reactant of Route 4
Pyridine, 2-bromo-3-(2-propenyloxy)-
Reactant of Route 5
Reactant of Route 5
Pyridine, 2-bromo-3-(2-propenyloxy)-
Reactant of Route 6
Pyridine, 2-bromo-3-(2-propenyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.